N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4 and a pyrazin-2-yl group at position 5. The acetamide moiety is linked via a sulfanyl bridge to the triazole ring and further functionalized with a 2-chloro-4,6-dimethylphenyl group.
The synthesis of such compounds typically involves alkylation of a triazole-thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol), followed by purification via recrystallization .
Properties
Molecular Formula |
C21H19ClN6O2S |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H19ClN6O2S/c1-13-8-14(2)19(16(22)9-13)25-18(29)12-31-21-27-26-20(17-10-23-5-6-24-17)28(21)11-15-4-3-7-30-15/h3-10H,11-12H2,1-2H3,(H,25,29) |
InChI Key |
KHDLYYNFWZLJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4)C |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Structural Features
The compound features a chlorinated phenyl ring, a furan ring, a pyrazine ring, and a triazole ring. This unique combination of functional groups enhances its interactions with various biological targets, making it a valuable candidate for drug development.
| Structural Feature | Description |
|---|---|
| Chlorinated Phenyl Ring | Enhances lipophilicity and biological activity. |
| Furan Ring | Contributes to the compound's electron-rich character. |
| Pyrazine Ring | Increases binding affinity to biological targets. |
| Triazole Ring | Known for its antimicrobial and antifungal properties. |
Synthesis
The synthesis of this compound typically involves several key reactions that allow for the construction of its complex structure. The process may include:
- Formation of the Triazole Ring : Utilizing appropriate precursors to create the triazole moiety.
- Sulfanylation Reaction : Introducing the sulfanyl group through nucleophilic substitution.
- Acetylation : Finalizing the structure by attaching the acetamide group.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses broad-spectrum antimicrobial properties against various bacterial and fungal strains.
- Antifungal Activity : The compound has demonstrated effectiveness against several fungal pathogens in vitro, indicating its potential use in treating fungal infections .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies and Research Findings
Several studies have reported on the efficacy of this compound:
- A study conducted by Walid Fayad identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of similar compounds in cancer therapy .
- Another research effort evaluated various derivatives containing triazole moieties for their antimicrobial activity, concluding that compounds with similar structural features exhibited promising results against pathogenic microorganisms .
Comparison with Similar Compounds
Pyrazinyl vs. Pyridinyl and Furan Derivatives
The target compound’s pyrazin-2-yl group distinguishes it from analogs like N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (), where pyridin-4-yl replaces pyrazin-2-yl. Pyrazine’s electron-withdrawing nature may enhance binding interactions with target proteins compared to pyridine’s electron-rich system. Similarly, substitution of the furan-2-ylmethyl group with ethyl () or thiophene () alters lipophilicity and metabolic stability. For instance, furan’s oxygen atom may improve solubility relative to thiophene’s sulfur .
Amino vs. Alkyl Substituents
Derivatives such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () feature an amino group at position 4 of the triazole. This substitution is associated with enhanced anti-exudative activity, with 8/21 compounds outperforming diclofenac sodium in rat models.
Substituent Variations on the Phenyl Ring
The 2-chloro-4,6-dimethylphenyl group in the target compound contrasts with analogs bearing difluorophenyl (), nitro-substituted phenyl (), or methoxy groups (). For example, N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () demonstrates how fluorine’s electronegativity fine-tunes pharmacokinetics .
Structural and Activity Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
